Differanisole A
Overview
Description
Differanisole A is a novel antitumor antibiotic known for its ability to enhance growth inhibition and differentiation of human myeloid leukemia cells . It is a methoxybenzoic acid derivative with the IUPAC name 3,5-dichloro-2-hydroxy-4-methoxy-6-propylbenzoic acid . This compound was isolated from the conditioned medium of a soil microorganism, Chaetomium strain RB-001 .
Scientific Research Applications
Differanisole A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of methoxybenzoic acids.
Industry: This compound can be used in the development of new antibiotics and other pharmaceutical agents.
Mechanism of Action
Differanisole A is known to induce the differentiation of certain types of cells. For instance, it enhances growth inhibition and differentiation of human myeloid leukemia cells . It also induces stalk cell differentiation in Dictyostelium discoideum . The exact biochemical interactions through which it produces these effects are not fully detailed in the available resources .
Future Directions
The future directions for research on Differanisole A could involve further exploration of its antitumor properties and potential applications in cancer treatment . Additionally, more studies could be conducted to fully understand its mechanism of action and to determine its physical and chemical properties .
Preparation Methods
Differanisole A is typically isolated from the broth filtrate of the Chaetomium species. The isolation process involves culturing the microorganism, followed by extraction and purification of the compound using various chromatographic techniques . The chemical structure of this compound was determined through spectroscopic methods, including nuclear magnetic resonance and mass spectrometry .
Chemical Reactions Analysis
Differanisole A undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Comparison with Similar Compounds
Differanisole A is similar to other methoxybenzoic acids, such as:
DIF-1: Both compounds induce differentiation in Dictyostelium discoideum and have similar structures.
All-trans retinoic acid: Like this compound, this compound induces differentiation of myeloid leukemia cells but through different molecular pathways.
This compound is unique due to its dual ability to induce differentiation and inhibit proliferation of leukemia cells, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3,5-dichloro-2-hydroxy-4-methoxy-6-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O4/c1-3-4-5-6(11(15)16)9(14)8(13)10(17-2)7(5)12/h14H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSHOWDKAJTSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C(=C1Cl)OC)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241500 | |
Record name | Differanisole A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94474-29-0 | |
Record name | Differanisole A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094474290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Differanisole A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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